![molecular formula C12H12N2O3S B4736113 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4736113.png)
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Overview
Description
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, also known as ETB, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiazolidinone derivatives, which have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.
Mechanism of Action
The exact mechanism of action of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell proliferation. This inhibition leads to the accumulation of uracil in DNA, which results in DNA damage and cell death. 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been shown to have both biochemical and physiological effects. Biochemically, 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been reported to inhibit the activity of thymidylate synthase, as mentioned earlier. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. Physiologically, 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been reported to exhibit antitumor activity in vivo, as well as to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is its broad-spectrum activity against cancer cell lines and viruses. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, there are some limitations to using 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for the study of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid. One area of research could be to develop more effective formulations of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid with improved solubility and longer half-life. Another area of research could be to investigate the potential of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid as a treatment for other diseases, such as viral infections and inflammatory diseases. Finally, the mechanism of action of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid could be further elucidated to better understand its activity against cancer cells and viruses.
Scientific Research Applications
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting viral DNA replication. In addition, 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-14-10(15)7-18-12(14)13-9-5-3-8(4-6-9)11(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRREVVARNXTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Ethyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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